![molecular formula C18H22ClN5 B12923610 9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl- CAS No. 115204-58-5](/img/structure/B12923610.png)
9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl-
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Overview
Description
9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules. This compound is characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to a purine ring system. The compound’s structure includes a chlorine atom and two N,N-dimethyl groups, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 4-(tert-butyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
9-(4-Methylbenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine: Contains a methyl group instead of a tert-butyl group, leading to differences in steric and electronic properties.
9-(4-(tert-Butyl)benzyl)-2-chloro-9H-purin-6-amine: Lacks the N,N-dimethyl groups, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of the tert-butyl group in 9-(4-(tert-Butyl)benzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine imparts unique steric and electronic properties, making it distinct from other similar compounds. This structural feature can enhance its stability, reactivity, and interaction with specific molecular targets, contributing to its versatility in various applications.
Biological Activity
9H-Purin-6-amine, 2-chloro-9-((4-(1,1-dimethylethyl)phenyl)methyl)-N,N-dimethyl- is a synthetic compound belonging to the purine family. Its structure features a purine base with significant functional groups that contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
- Molecular Formula : C17H20ClN5
- Molecular Weight : 329.8272 g/mol
- CAS Number : 115204-57-4
- Physical State : Solid at room temperature
The biological activity of 9H-Purin-6-amine can be attributed to its ability to interact with various biological targets. Research indicates that purine derivatives can act as inhibitors of tubulin polymerization, which is crucial in cancer therapy as it disrupts cell division and promotes apoptosis in tumor cells . The presence of the chlorine atom and the dimethylamino group enhances its reactivity and potential for therapeutic modifications.
Inhibitory Effects
Studies have shown that compounds similar to 9H-Purin-6-amine exhibit significant inhibitory effects on:
- Microtubule Assembly : This property is vital for developing anti-cancer agents as it can prevent cancer cell proliferation .
- Protein Kinases : Inhibition of these enzymes can disrupt signaling pathways involved in cancer progression .
Case Study 1: Tubulin Polymerization Inhibition
A study investigated the effects of various purine derivatives on tubulin polymerization. The results demonstrated that 9H-Purin-6-amine significantly inhibited microtubule formation in vitro, leading to increased apoptosis in treated cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications to the purine scaffold could enhance efficacy against specific cancer types .
Case Study 2: Antiviral Activity
Another research focused on the antiviral properties of purine derivatives, including 9H-Purin-6-amine. The compound showed promising results in inhibiting viral replication in cell cultures, suggesting potential applications in treating viral infections .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-N-(phenylmethyl)-1H-purin-6-amine | C11H12ClN5 | Simpler structure without butyl group |
6-Benzylamino-2-chloropurine | C11H10ClN5 | Similar core but different substituents |
9-Methyl-N-(4-methoxyphenyl)-purin-6-amine | C15H16N5O | Contains methyl instead of butyl group |
The unique combination of a butyl and phenylmethyl group in 9H-Purin-6-amine may enhance its selectivity and biological activity compared to structurally similar compounds .
Properties
CAS No. |
115204-58-5 |
---|---|
Molecular Formula |
C18H22ClN5 |
Molecular Weight |
343.9 g/mol |
IUPAC Name |
9-[(4-tert-butylphenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C18H22ClN5/c1-18(2,3)13-8-6-12(7-9-13)10-24-11-20-14-15(23(4)5)21-17(19)22-16(14)24/h6-9,11H,10H2,1-5H3 |
InChI Key |
FWSPNOQTFVRQRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl |
Origin of Product |
United States |
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